N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a heterocyclic organic compound that contains an oxadiazole ring and a thiophene ring. It has been found to exhibit unique properties that make it a promising candidate for use in scientific research.
Scientific Research Applications
Antimicrobial Applications
A significant body of research has been dedicated to exploring the antimicrobial potential of derivatives of the specified chemical compound. For instance, Parikh and Joshi (2014) synthesized oxadiazole derivatives with fluoro substituted acetamides, showing enhanced antimicrobial properties against a broad spectrum of bacterial and fungal strains due to the presence of fluorine atoms. These compounds demonstrated the highest potency against Gram-positive bacteria (S. aureus and E. faecalis), Gram-negative bacteria (E. coli and P. aeruginosa), and fungi (C. albicans and A. niger), highlighting their potential as effective antimicrobial agents (Parikh & Joshi, 2014).
Anticancer Applications
The compound and its derivatives have also been investigated for their anticancer properties. Sraa Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against different cancer cell lines. The study found that certain derivatives exhibited powerful cytotoxic results, particularly against breast cancer, compared to the reference 5-fluorouracil, suggesting their potential utility in anticancer therapies (Sraa Abu-Melha, 2021).
Anti-inflammatory and Analgesic Activities
Research by Sunder and Maleraju (2013) into novel derivatives of the compound indicated significant anti-inflammatory activity. The synthesized derivatives were evaluated for their anti-inflammatory properties, with several showing promising results. This suggests the potential application of these compounds in treating conditions associated with inflammation (K. Sunder & Jayapal Maleraju, 2013).
Sensing and Detection Applications
Naik, Khazi, and Malimath (2018) explored the fluorescence quenching properties of novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing. The study demonstrated the potential of these derivatives as sensors for aniline detection, highlighting their application in environmental monitoring and safety (L. Naik, I. Khazi, & G. H. Malimath, 2018).
properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZGGDXMBTTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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